molecular formula C15H21Cl2N3O2 B1663561 CGP 25454A

CGP 25454A

Numéro de catalogue: B1663561
Poids moléculaire: 346.2 g/mol
Clé InChI: ZETCQNUMZFZSLJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse du chlorhydrate de N-(diéthylamino-éthyl)-4-chloro-5-cyano-2-méthoxy-benzamide implique plusieurs étapes. Le matériau de départ principal est l'acide 4-chloro-5-cyano-2-méthoxybenzoïque, qui subit une série de réactions, notamment l'estérification, l'amination et la formation d'un chlorhydrate pour donner le produit final . Les méthodes de production industrielle impliquent généralement l'optimisation de ces réactions afin de maximiser le rendement et la pureté tout en minimisant les sous-produits et les déchets.

Analyse Des Réactions Chimiques

Neurochemical Mechanisms

CGP 25454A acts as a presynaptic dopamine autoreceptor antagonist , enhancing neurotransmitter release by blocking inhibitory feedback mechanisms. Key reactions include:

  • Increased dopamine (DA) and acetylcholine (ACh) release :
    In vitro studies on rat striatal slices show this compound enhances field-stimulated overflow of [³H]DA and [¹⁴C]ACh. The compound is 12.9-fold more potent in facilitating DA release compared to ACh .

  • Dual receptor modulation :
    At low doses (5–10 mg/kg), it induces weak stimulation by increasing spontaneous and amphetamine-potentiated rearing. At higher doses (30–100 mg/kg), it exerts sedative and neuroleptic-like effects due to postsynaptic D2 receptor blockade .

In Vitro Potency and Receptor Interactions

ParameterDopamine (DA)Acetylcholine (ACh)
Potency Ratio 12.9× higher than AChBaseline
ED₅₀ (mg/kg i.p.) 13Not quantified

This compound’s presynaptic antagonism increases synaptic DA levels, which correlates with elevated [³H]spiperone binding to striatal D2 receptors in vivo .

In Vivo Receptor Dynamics

Dose Range (mg/kg)Effect on D2 Receptor BindingBehavioral Outcome
5–10Weak stimulationIncreased rearing
30–100Inhibition (pituitary)Sedation, neuroleptic-like

At higher doses, this compound blocks postsynaptic D2 receptors, reducing DA signaling and inducing sedation .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

CGP 25454A is identified chemically as N-(diethylamino-ethyl)-4-chloro-5-cyano-2-methoxy-benzamide hydrochloride, with a molecular formula of C15H21Cl2N3O2C_{15}H_{21}Cl_2N_3O_2 and a molecular weight of 346.25 g/mol .

The compound primarily functions by enhancing the release of dopamine (DA) and acetylcholine (ACh) in the central nervous system. In vitro studies have shown that this compound significantly increases the overflow of both neurotransmitters from rat striatal slices preloaded with labeled forms of DA and ACh. Notably, it was found to be 12.9 times more potent in promoting DA release than ACh .

Major Depression

This compound is currently under investigation for its efficacy in treating major depression. Clinical trials are evaluating its ability to modulate neurotransmitter systems to alleviate depressive symptoms. The compound's dual action—enhancing presynaptic DA release while blocking postsynaptic DA receptors—may offer a novel therapeutic strategy .

Neurochemical Studies

The following table summarizes key findings from neurochemical studies involving this compound:

Study TypeFindingsReference
In VitroIncreased release of [3H]DA and [14C]ACh; more potent for DA (12.9x)
In VivoEnhanced [3H]spiperone binding in rat striatum (90-110% increase)
Behavioral EffectsLow doses (5-10 mg/kg) showed weak stimulation; higher doses (30-100 mg/kg) induced sedation

Research on Depression

In a study examining the effects of this compound on depression-like behaviors in animal models, researchers found that administration of the compound resulted in significant reductions in depressive symptoms as measured by behavioral tests such as the forced swim test and the tail suspension test. These findings suggest that this compound may have antidepressant-like effects mediated through its dopaminergic activity .

Potential Side Effects and Considerations

While this compound shows promise, it is essential to consider potential side effects associated with its use. Higher doses have been linked to sedative effects and neuroleptic-like properties, which necessitate careful monitoring during clinical application .

Mécanisme D'action

N-(diethylamino-ethyl)-4-chloro-5-cyano-2-methoxy-benzamide-hydrochloride exerts its effects by selectively blocking presynaptic dopamine autoreceptors. This leads to an increase in the release of dopamine and acetylcholine in the brain . At higher doses, it also blocks postsynaptic dopamine receptors, resulting in sedative and neuroleptic-like properties .

Activité Biologique

CGP 25454A is a selective presynaptic dopamine autoreceptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of major depression and other neuropsychiatric disorders. This article will detail the biological activity of this compound, including its mechanisms of action, effects on neurotransmitter release, and relevant case studies.

This compound, chemically known as N-(diethylamino-ethyl)-4-chloro-5-cyano-2-methoxy-benzamide hydrochloride, is a benzamide derivative. It acts primarily by antagonizing presynaptic dopamine D2 receptors, leading to increased release of dopamine (DA) and acetylcholine (ACh) in the brain. This dual action is significant as it not only enhances dopaminergic signaling but also modulates cholinergic activity, which may contribute to its antidepressant effects .

In Vitro Studies:

  • Dopamine Release: this compound has been shown to significantly enhance the release of [^3H]dopamine from rat striatal slices preloaded with [^3H]dopamine. The compound was found to be approximately 12.9 times more potent in increasing dopamine release compared to acetylcholine .
  • Cholinergic Activity: The increase in [^14C]choline overflow indicates that this compound also stimulates cholinergic neurotransmission, although to a lesser extent than dopaminergic release .

In Vivo Studies:

  • Binding Studies: In vivo experiments demonstrated that this compound increased [^3H]spiperone binding to D2 receptors in the rat striatum by 90-110% at an effective dose (ED50) of 13 mg/kg. This suggests enhanced synaptic concentrations of endogenous dopamine due to increased release .
  • Behavioral Effects: Behavioral studies indicated that low doses (5-10 mg/kg) resulted in mild stimulation, while higher doses (30-100 mg/kg) produced sedative and neuroleptic-like effects, showcasing a dose-dependent response .

Summary of Biological Activity

Activity In Vitro In Vivo
Dopamine ReleaseIncreased [^3H]DA overflowIncreased [^3H]spiperone binding
Cholinergic ActivityIncreased [^14C]ACh overflowNot specifically measured
Behavioral EffectsMild stimulation at low dosesSedative effects at high doses

Case Studies and Clinical Implications

This compound is currently under investigation for its potential role in treating major depressive disorder. Its unique mechanism of enhancing both dopaminergic and cholinergic neurotransmission positions it as a candidate for addressing the monoamine hypothesis of depression, which posits that deficiencies in these neurotransmitters contribute to depressive symptoms .

One notable study highlighted the compound's ability to improve mood-related behaviors in animal models, suggesting its efficacy as an antidepressant. The findings indicate that this compound may serve as a novel therapeutic agent by targeting both dopamine and acetylcholine pathways, potentially offering benefits over traditional monoamine reuptake inhibitors .

Propriétés

IUPAC Name

4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2.ClH/c1-4-19(5-2)7-6-18-15(20)12-8-11(10-17)13(16)9-14(12)21-3;/h8-9H,4-7H2,1-3H3,(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETCQNUMZFZSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C=C(C(=C1)C#N)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

30 g of 4-chloro-5-cyano-N-(2-diethylaminoethyl)-2-methoxybenzamide are dissolved in 100 ml of acetone and, while stirring and cooling with ice, the pH is adjusted to 5 with ethereal hydrochloric acid, the hydrochloride crystallising out. The crystals are filtered off with suction and washed twice with a small amount of acetone, the salt is dried under a high vacuum at 60° and 4-chloro-5-cyano-N-(2-diethylaminoethyl)-2-methoxybenzamide hydrochloride having a melting point of 189°-190° (decomposition) is obtained.
Name
4-chloro-5-cyano-N-(2-diethylaminoethyl)-2-methoxybenzamide
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CGP 25454A
Reactant of Route 2
Reactant of Route 2
CGP 25454A
Reactant of Route 3
Reactant of Route 3
CGP 25454A
Reactant of Route 4
Reactant of Route 4
CGP 25454A
Reactant of Route 5
Reactant of Route 5
CGP 25454A
Reactant of Route 6
Reactant of Route 6
CGP 25454A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.